2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
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Overview
Description
2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is used for proteomics research .
Synthesis Analysis
The synthesis of a similar compound, 2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide (DMPI), was achieved through a slow evaporation technique . Another method involved the isolation of R and S enantiomers of 1-(2,4-dimethoxyphenyl)ethan-1-amine from the racemate using di-O-benzoyltartaric acids as chiral auxiliaries .Molecular Structure Analysis
The crystal structure of DMPI was solved by single crystal X-ray diffraction analysis, revealing that it crystallizes in a triclinic structure . The molecular structure was further confirmed by 1H NMR and 13C NMR spectral studies .Chemical Reactions Analysis
A series of 2,4-dimethoxy phenyl chalcones were synthesized by Crossed-Aldol condensation of 2,4-dimethoxy phenyl and various substituted benzaldehydes . The completion of the reaction was monitored by thin layer .Physical and Chemical Properties Analysis
The linear optical studies of DMPI revealed that the grown crystal has a wide transparency range from 481 to 800 nm, suitable for opto-electronic and nonlinear optical applications . The luminescence spectrum of DMPI showed yellow emission radiation at 571 nm . TG/DTA analysis revealed that the grown crystal was thermally stable up to 232°C .Scientific Research Applications
Heterocyclic Amplifiers of Phleomycin
Research on heterocyclic compounds, including those related to 2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, has shown potential in amplifying the effects of phleomycin, an antibiotic with antitumor properties. One study described the synthesis of various compounds, including those with pyrrolidine moieties, and their preliminary antitumor results against Ehrlich's tumor in mice, highlighting the compound's potential in cancer research (Aliano et al., 1984).
Pyrrolidine Derivatives in Organic Synthesis
Pyrrolidine derivatives, closely related to the compound , have been utilized in the synthesis of γ-amino alcohols and further pyrrolidine structures. This showcases the compound's versatility in creating complex organic structures with multiple stereogenic centers, contributing to advancements in organic synthesis and potentially pharmaceutical development (Wang et al., 2015).
Analgesic and Anti-inflammatory Activities
Compounds with a structure similar to this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This indicates the potential for such compounds to be developed into new therapeutic agents for pain and inflammation management, with a focus on minimizing neurotoxicity (Massa et al., 1989).
Catalysis and Asymmetric Synthesis
Research into chiral synthons and pyridyl imine complexes, which share functional groups with the compound of interest, has led to advancements in catalytic activities and asymmetric synthesis. These studies contribute to the development of more efficient and selective synthetic routes in chemical manufacturing, particularly in producing enantiomerically pure compounds (Kumah et al., 2019).
Optical Resolution and Chiral Applications
The optical resolution of compounds related to this compound has led to the development of chiral auxiliaries and stationary phases for High-Performance Liquid Chromatography (HPLC). This is crucial for the separation of enantiomers and the production of optically active compounds, which are important in various fields including pharmaceuticals and materials science (Saigo, 1985).
Mechanism of Action
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-11-5-6-12(14(9-11)18-2)13(10-15)16-7-3-4-8-16/h5-6,9,13H,3-4,7-8,10,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIZCIXMGABFTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N2CCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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